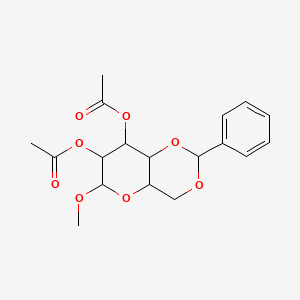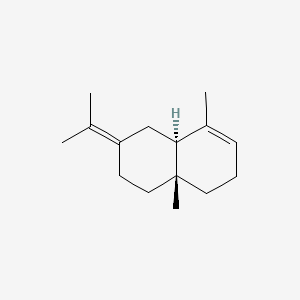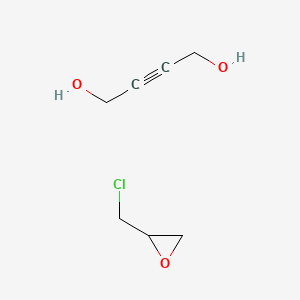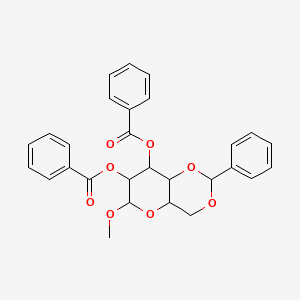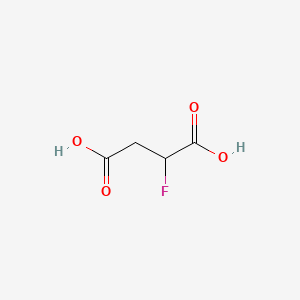
2-Fluorosuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorosuccinic acid, also known as (S)-2-Fluorobutanedioic acid, is an organic compound with the molecular formula C4H5FO4. It is a derivative of succinic acid, where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorosuccinic acid can be synthesized through several methods. One common approach involves the fluorination of succinic acid derivatives. For instance, the reaction of succinic anhydride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These methods are optimized for high yield and purity, often employing advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorosuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoromalonic acid.
Reduction: Reduction reactions can convert it to fluorobutyric acid.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Fluoromalonic acid.
Reduction: Fluorobutyric acid.
Substitution: Various substituted succinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorosuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-fluorosuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by mimicking the structure of succinic acid, thereby interfering with metabolic pathways. This can lead to the accumulation of intermediates and disruption of normal cellular functions .
Comparison with Similar Compounds
Succinic Acid: The parent compound, lacking the fluorine atom.
Fluoromalonic Acid: An oxidized derivative of 2-fluorosuccinic acid.
Fluorobutyric Acid: A reduced derivative of this compound.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and interaction with biological molecules compared to its non-fluorinated counterparts .
Properties
CAS No. |
687-50-3 |
|---|---|
Molecular Formula |
C4H3FO4-2 |
Molecular Weight |
134.06 g/mol |
IUPAC Name |
2-fluorobutanedioate |
InChI |
InChI=1S/C4H5FO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/p-2 |
InChI Key |
WVFZPKYHJCLEET-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)O)F)C(=O)O |
Canonical SMILES |
C(C(C(=O)[O-])F)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


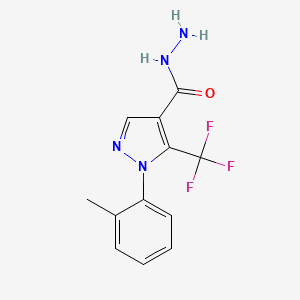
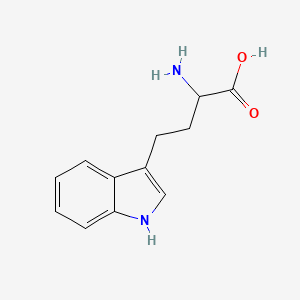
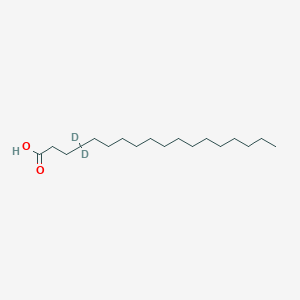
![Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate](/img/structure/B3433901.png)
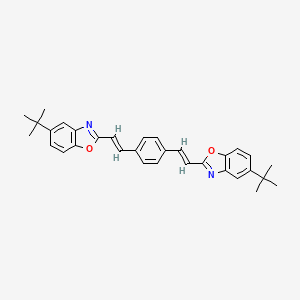
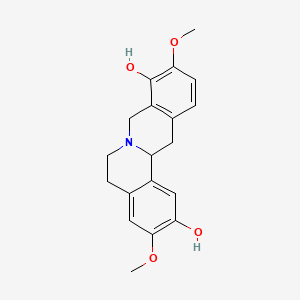
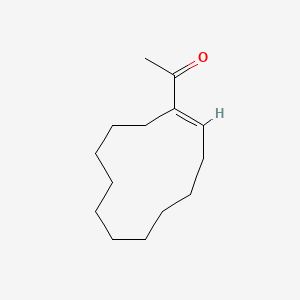
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B3433924.png)
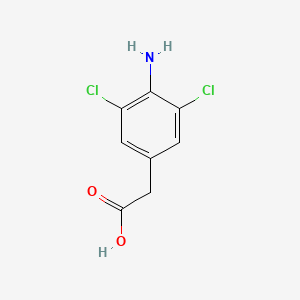
![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)
